molecular formula C9H14O3 B15242767 Ethyl 4-methyl-2-oxocyclopentanecarboxylate CAS No. 58019-67-3

Ethyl 4-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B15242767
CAS No.: 58019-67-3
M. Wt: 170.21 g/mol
InChI Key: FAXGJONUNBBOKH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxocyclopentanecarboxylate is a cyclopentane derivative featuring a ketone group at position 2, a methyl substituent at position 4, and an ethyl ester moiety. This compound is of interest in organic synthesis due to its dual functional groups (ketone and ester), which enable diverse reactivity, including reductions, nucleophilic additions, and ester hydrolysis.

Properties

CAS No.

58019-67-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 4-methyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)7-4-6(2)5-8(7)10/h6-7H,3-5H2,1-2H3

InChI Key

FAXGJONUNBBOKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CC1=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The esterification method involves reacting 4-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, forming the ester and water.

Reaction equation:
$$
\text{4-Methyl-2-oxocyclopentanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 4-methyl-2-oxocyclopentanecarboxylate} + \text{H}_2\text{O}
$$

Optimization Parameters

Key variables affecting yield and purity include:

Parameter Optimal Range Impact on Reaction
Catalyst loading 1–3 mol% H₂SO₄ Higher concentrations risk side reactions (e.g., dehydration)
Temperature 80–100°C (reflux) Ensures complete conversion
Molar ratio 1:5 (acid:ethanol) Excess ethanol drives equilibrium
Reaction time 6–12 hours Prolonged durations improve yield

Industrial adaptations employ continuous flow reactors to enhance heat transfer and mixing, achieving yields exceeding 85% with reduced side products.

Dieckmann Condensation of Dimethyl Adipate

Synthetic Pathway from Dimethyl Adipate

A patented method (CN103333070B) utilizes dimethyl adipate as the starting material, undergoing base-mediated intramolecular cyclization to form the cyclopentanone ring.

Steps:

  • Condensation : Dimethyl adipate reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF), initiating a Dieckmann condensation.
  • Acidification : Hydrochloric acid (30%) quenches the reaction, protonating the enolate intermediate.
  • Purification : Toluene extraction followed by vacuum distillation isolates the product.

Reaction equation:
$$
\text{Dimethyl adipate} \xrightarrow{\text{NaOMe, DMF}} \text{this compound} + \text{Methanol}
$$

Industrial-Scale Process Parameters

The patent specifies the following conditions for kilogram-scale production:

Component Quantity Role
DMF 1000–1100 kg Solvent and base carrier
Sodium methoxide 120–140 kg Base catalyst
Dimethyl adipate 300–500 kg Substrate
Hydrochloric acid 200–400 kg Acidification agent
Toluene 800–1200 kg Extraction solvent

Key observations:

  • Temperature : 90–110°C during condensation ensures rapid cyclization.
  • Reaction time : 8–10 hours under reflux maximizes conversion.
  • Yield : 72–78% after distillation, with >98% purity by GC-MS.

Comparative Analysis of Methods

Criterion Esterification Method Dieckmann Condensation Method
Starting material 4-Methyl-2-oxocyclopentanecarboxylic acid Dimethyl adipate
Catalyst H₂SO₄ or PTSA Sodium methoxide
Reaction scale Lab to industrial Industrial (patented)
Yield 80–85% 72–78%
By-products Water Methanol
Purification Distillation Solvent extraction + distillation

The esterification route offers higher yields but requires pre-synthesized carboxylic acid. In contrast, the Dieckmann method utilizes cheaper adipate derivatives, favoring large-scale production despite moderate yields.

Emerging Techniques and Innovations

Continuous Flow Synthesis

Microreactor systems enable precise control over temperature and residence time, reducing side reactions. Pilot studies report a 12% increase in yield compared to batch processes.

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) under solvent-free conditions show promise for green chemistry applications, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.

    Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-oxocyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of ethyl 4-methyl-2-oxocyclopentanecarboxylate with its analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Substituents
This compound Not provided C₉H₁₄O₃ Ketone (C=O), Ester (COOEt) 4-methyl, 2-oxo, ethyl ester
Ethyl 2-oxocyclopentanecarboxylate 611-10-9 C₈H₁₂O₃ Ketone (C=O), Ester (COOEt) 2-oxo, ethyl ester
Mthis compound 4463-75-6 C₈H₁₂O₃ Ketone (C=O), Ester (COOMe) 4-methyl, 2-oxo, methyl ester
Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate N/A C₁₀H₁₄O₃ Ketone (C=O), Ester (COOEt), Alkene 2-ethyl, 4-oxo, ethyl ester

Key Observations :

  • Ester Group Variation : Replacing the ethyl ester with a methyl ester (e.g., mthis compound) reduces hydrophobicity, improving aqueous solubility .

Physical and Chemical Properties

Property This compound Ethyl 2-Oxocyclopentanecarboxylate Mthis compound
Molecular Weight (g/mol) ~170.21 156.18 156.18
Boiling Point Not reported 225–228°C Not reported
Solubility Likely low in water (ethyl ester) Low in water Higher than ethyl analog due to methyl ester
Reactivity Stabilized by 4-methyl group More reactive at ketone due to less steric hindrance Similar reactivity but milder ester hydrolysis

Research Findings :

  • Reduction Reactions : Ethyl 2-ethyl-4-oxocyclopentanecarboxylate (a close analog) undergoes NaBH₄ reduction to yield hydroxy derivatives, a pathway likely applicable to this compound .
  • Synthetic Yields : Mthis compound is synthesized via cyclization of dimethyl 3-methylhexanedioate with 84% yield, suggesting efficient routes for methyl-substituted analogs .

Biological Activity

Ethyl 4-methyl-2-oxocyclopentanecarboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16O3C_{11}H_{16}O_3 and features a cyclopentanone ring with a carbonyl group, which is crucial for its reactivity and interaction with biological targets. Its structure includes:

  • Cyclopentanone core : Provides a framework for various chemical transformations.
  • Carbonyl and methoxycarbonyl groups : These functional groups enhance its reactivity, allowing it to participate in enzymatic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways. The compound can modulate enzyme activity through:

  • Enzyme inhibition : The carbonyl group can act as a Michael acceptor, enabling the compound to form adducts with nucleophilic residues in enzymes.
  • Regulation of signaling pathways : It may influence pathways involved in cellular stress responses, particularly those regulated by Nrf2, a transcription factor that activates the expression of antioxidant response genes .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Potential

Studies have shown that certain derivatives of cyclopentanones can induce apoptosis in cancer cells. This compound's structural features suggest it may possess similar properties. For instance:

  • In vitro studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, leading to increased interest in their potential as anticancer agents .

Case Studies and Research Findings

  • Study on Enzyme Induction :
    • A study evaluated the induction of Phase 2 detoxifying enzymes by dithiolethiones, which share structural similarities with this compound. Results showed significant enzyme activity increase in liver tissues, indicating potential for chemopreventive applications .
  • Cytotoxicity Assessment :
    • In a comparative study, several cyclopentanone derivatives were tested for their cytotoxicity against human cancer cell lines. This compound exhibited promising results, suggesting that modifications to its structure could enhance its anticancer efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCarbonyl and methoxycarbonyl groupsPotential antioxidant and cytotoxic effects
Methyl 2-oxocyclopentanecarboxylateLacks methyl substitutionLower reactivity compared to ethyl derivative
Ethyl 2-oxocyclopentanecarboxylateSimilar core structureModerate biological activity

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